1-Iodobicyclo[1.1.1]pentane
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Overview
Description
1-Iodobicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a highly strained and rigid hydrocarbon structure. This compound is characterized by the presence of an iodine atom attached to the bicyclo[1.1.1]pentane framework. The unique structural features of bicyclo[1.1.1]pentane make it an attractive scaffold in various fields, including drug design and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[1.1.1]pentane can be synthesized through the reaction of bicyclo[1.1.1]pentane with iodine. One common method involves the use of [1.1.1]propellane as a precursor, which undergoes a reaction with iodine to form this compound . This reaction typically requires specific conditions, such as the presence of a solvent and controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click” reactions).
Sonogashira Coupling Reactions: This compound can also undergo Sonogashira coupling reactions to form substituted triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Cycloaddition: Cu(I) catalysts are typically used in click reactions.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts are commonly employed.
Major Products Formed:
Substituted Bicyclo[1.1.1]pentane Derivatives: These include various functionalized triazoles and other substituted derivatives.
Scientific Research Applications
1-Iodobicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodobicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere for various functional groups. By mimicking the geometry and electronic properties of other chemical motifs, it can interact with specific molecular targets and pathways. For example, it has been shown to selectively antagonize the metabolic glutamate receptor mGluR1 .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the iodine substituent.
1-Azido-3-iodobicyclo[1.1.1]pentane: A derivative with an azido group, used in click chemistry.
1,3-Diiodobicyclo[1.1.1]pentane: A compound with two iodine atoms, used as an intermediate in various synthetic pathways.
Uniqueness: 1-Iodobicyclo[1.1.1]pentane is unique due to its specific iodine substitution, which imparts distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its significance in scientific research .
Properties
CAS No. |
133692-73-6 |
---|---|
Molecular Formula |
C5H7I |
Molecular Weight |
194.01 g/mol |
IUPAC Name |
1-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H7I/c6-5-1-4(2-5)3-5/h4H,1-3H2 |
InChI Key |
JQBKEUBPDXVQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)I |
Origin of Product |
United States |
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